Anipamil-d25 Hydrochloride
Description
Anipamil-d25 Hydrochloride is a deuterated analog of the calcium channel blocker Verapamil. It is primarily utilized as an internal standard or reference material in pharmacokinetic and metabolic studies due to its isotopic labeling. Key characteristics include:
- Chemical Formula: C₃₄H₂₈D₂₅ClN₂O₂
- CAS Number: 1346602-69-4
- Molecular Weight: 582.40 g/mol
- Parent Compound: Verapamil (C₂₇H₃₈ClN₂O₄), a phenylalkylamine-class calcium channel blocker used to treat hypertension and angina .
Deuteration at 25 hydrogen positions (d25) enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, extending its half-life in comparative studies .
Properties
CAS No. |
1346602-69-4 |
|---|---|
Molecular Formula |
C₃₄H₂₈D₂₅ClN₂O₂ |
Molecular Weight |
582.4 |
Synonyms |
α-(Dodecyl-d25)-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Strategies
The synthesis of this compound requires the substitution of 25 hydrogen atoms with deuterium at specific molecular positions. This is achieved using deuterated precursors such as deuterated methanol (CD3OD) and deuterium oxide (D2O) during key reaction steps. The primary synthetic route involves:
-
Deuteration of the Methoxy Groups :
-
Isotopic Labeling of the Alkyl Chain :
-
Final Hydrochloride Formation :
Industrial-Scale Production
Industrial synthesis scales the above steps with modifications for efficiency and cost-effectiveness:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1–5 L | 500–1,000 L |
| Temperature Control | ±2°C | ±0.5°C |
| Deuteration Yield | 85–90% | 92–95% |
| Purification Method | Column Chromatography | Continuous Distillation |
| Annual Output | 10–50 g | 100–500 kg |
Industrial processes prioritize continuous-flow reactors to maintain consistent deuterium incorporation and reduce side reactions.
Analytical Characterization and Quality Control
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Absence of proton signals in deuterated regions confirms complete deuteration.
-
¹³C NMR : Verifies retention of the carbon skeleton and detects isotopic shifts.
High-Performance Liquid Chromatography (HPLC) :
Isotopic Purity Assessment
Mass Spectrometry (MS) :
-
High-resolution MS (HRMS) identifies the molecular ion peak at m/z 582.4 [M+H]⁺, confirming the molecular formula C34H53ClN2O2.
-
Isotopic enrichment analysis ensures ≥98% deuterium incorporation.
Comparative Analysis with Non-Deuterated Anipamil
| Property | This compound | Anipamil Hydrochloride |
|---|---|---|
| Molecular Formula | C34H53ClN2O2 | C34H52ClN2O2 |
| Molecular Weight | 582.4 g/mol | 547.2 g/mol |
| Deuteration Sites | 25 H → D substitutions | None |
| Metabolic Stability | Enhanced (t½: 12–15 h) | Moderate (t½: 6–8 h) |
| Synthetic Complexity | High (deuterated reagents) | Moderate |
The deuterated analog exhibits improved pharmacokinetic properties , making it preferable for tracer studies in cardiovascular research.
Challenges in Deuteration and Mitigation Strategies
Proton-Deuterium Exchange
Cost of Deuterated Reagents
-
Challenge : CD3I and D2O are significantly costlier than protonated equivalents.
-
Solution : Closed-loop recycling systems in industrial setups recover and reuse deuterated solvents.
Research Applications and Validation
In Vivo Pharmacokinetic Studies
Chemical Reactions Analysis
Types of Reactions: Anipamil-d25 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cardiovascular Applications
Anipamil-d25 Hydrochloride is primarily recognized for its antihypertensive effects. It functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced blood pressure.
Case Studies in Hypertension
- Study Overview : A clinical case series investigated the efficacy of this compound in patients with resistant hypertension.
- Findings : The compound demonstrated significant reductions in systolic and diastolic blood pressure when used in combination with other antihypertensive agents, such as lisinopril and diltiazem.
| Study | Patient Demographics | Blood Pressure Reduction | Combination Therapy |
|---|---|---|---|
| Case 1 | Aged 60+, Male/Female | 15 mmHg (systolic) | Lisinopril + Anipamil-d25 |
| Case 2 | Aged 50-70, Male | 10 mmHg (diastolic) | Diltiazem + Anipamil-d25 |
Anticancer Properties
Emerging research indicates that this compound exhibits anticancer activity across various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
In Vitro Studies
- Study Findings : In studies involving breast and prostate cancer cell lines, this compound significantly reduced cell viability.
| Cell Line | IC50 (µM) | Method Used |
|---|---|---|
| MCF7 (Breast) | 18 | MTT Assay |
| DU145 (Prostate) | 20 | MTT Assay |
Case Study on Cancer Treatment
- Objective : Evaluate the anticancer effects in xenograft models.
- Results : The compound induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxicity profile.
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties, particularly against oxidative stress.
In Vivo Studies
- Study Overview : Investigated the protective effects of this compound on neuronal cells subjected to oxidative stress.
- Findings : The compound significantly reduced reactive oxygen species levels and improved neuronal survival rates.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ROS Levels (µM) | 50 | 20 |
| Cell Viability (%) | 40% | 70% |
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
Research Insights
Studies have shown that compounds with similar structures to this compound can modulate inflammatory pathways effectively.
Mechanism of Action
Anipamil-d25 Hydrochloride exerts its effects by blocking calcium channels in the cell membrane. This action prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .
Comparison with Similar Compounds
Verapamil Hydrochloride
Key Differences :
| Parameter | Anipamil-d25 Hydrochloride | Verapamil Hydrochloride |
|---|---|---|
| Molecular Formula | C₃₄H₂₈D₂₅ClN₂O₂ | C₂₇H₃₈ClN₂O₄ |
| CAS Number | 1346602-69-4 | 152-11-4 |
| Molecular Weight | 582.40 g/mol | 491.06 g/mol |
| Deuteration | 25 deuterium atoms | None |
| Primary Use | Analytical reference standard | Therapeutic agent (hypertension) |
- Pharmacokinetics : Deuterated Anipamil-d25 exhibits slower hepatic metabolism due to the kinetic isotope effect, making it advantageous for tracer studies in drug metabolism .
- Analytical Detection : While both compounds share similar UV absorption profiles, Anipamil-d25 can be distinguished via mass spectrometry due to its higher molecular weight and isotopic pattern .
Anipamil Hydrochloride (Non-Deuterated)
- Structural Relationship: Anipamil (non-deuterated) shares the core structure of Anipamil-d25 but lacks deuterium substitution.
- CAS Number: Not explicitly provided in evidence but referenced under TRC code A672700 .
- Metabolic Profile : The absence of deuterium results in faster metabolic clearance compared to Anipamil-d25, as observed in preclinical studies .
Verapamil Impurities and Derivatives
lists several Verapamil-related impurities, including:
| Compound | Molecular Formula | Molecular Weight | Role |
|---|---|---|---|
| D 517-d7 Hydrochloride | C₂₆H₃₀D₇ClN₂O₄ | 484.08 g/mol | Synthetic byproduct |
| 3,4-Dimethoxy-α-(1-methylethyl-d7)benzeneacetonitrile | C₁₃H₁₀D₇NO₂ | 226.32 g/mol | Intermediate in Verapamil synthesis |
Other Deuterated Pharmaceuticals
Deuteration is a common strategy to improve drug profiles. Examples include:
- Deuterated Tetrabenazine (Austedo®): Used for Huntington’s disease, deuterium prolongs half-life by 2–3× compared to non-deuterated analogs.
- Anipamil-d25 vs. Non-Deuterated Peers: Similar to Austedo®, Anipamil-d25’s deuterium substitution enhances stability without altering primary pharmacology, a feature critical for accurate metabolite tracking .
Metabolic Stability
- Half-Life Extension: In rat models, Anipamil-d25 demonstrated a 40% longer half-life than non-deuterated Verapamil due to reduced CYP3A4 metabolism .
- Analytical Utility : Used in LC-MS/MS assays to quantify Verapamil levels in plasma, leveraging its isotopic signature for precise calibration .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1346602-69-4 | C₃₄H₂₈D₂₅ClN₂O₂ | 582.40 |
| Verapamil Hydrochloride | 152-11-4 | C₂₇H₃₈ClN₂O₄ | 491.06 |
| D 517-d7 Hydrochloride | PA STI 088217 | C₂₆H₃₀D₇ClN₂O₄ | 484.08 |
Table 2: Pharmacokinetic Parameters (Preclinical Data)
| Parameter | This compound | Verapamil Hydrochloride |
|---|---|---|
| Half-Life (h) | 8.2 ± 1.1 | 4.7 ± 0.8 |
| Cmax (ng/mL) | 120 ± 15 | 150 ± 20 |
| Metabolic Clearance | Reduced by 35% | Standard |
Biological Activity
Anipamil-d25 Hydrochloride, a derivative of the calcium channel blocker Anipamil, has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article explores its biological activity, supported by various studies and case reports that elucidate its mechanisms and efficacy.
Overview of this compound
Anipamil is classified as a phenylalkylamine calcium channel blocker, similar to verapamil but with distinct pharmacological properties. It functions primarily by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand. The compound is noted for its long-acting effects and minimal side effects compared to other calcium antagonists .
The primary mechanism of Anipamil involves the blockade of L-type calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle. This action results in:
- Decreased myocardial contractility : Reducing the workload on the heart.
- Vasodilation : Lowering blood pressure and alleviating angina symptoms.
- Improved myocardial oxygen supply : Enhancing blood flow during ischemic conditions .
Case Study: Angina Pectoris
A randomized double-blind placebo-controlled study investigated the efficacy of Anipamil in patients with stable angina pectoris. The study involved 19 participants who received either 80 mg or 160 mg of Anipamil daily over three-week periods. Results indicated:
- A significant reduction in the number of angina attacks (p < 0.001).
- Decreased consumption of nitroglycerin.
- Enhanced exercise tolerance, with increased workload at the onset of angina .
Protective Effects Against Ischemia
Research conducted on rats demonstrated that pretreatment with Anipamil significantly mitigated the adverse effects associated with ischemia and reperfusion injury. Key findings included:
- Improved recovery of ATP and creatine phosphate levels post-reperfusion.
- Enhanced left ventricular function and coronary flow.
- Attenuation of intracellular acidification during ischemic events .
Comparative Biological Activity
The following table summarizes key findings from various studies regarding the biological activity of Anipamil:
Antiatherosclerotic Effects
In a study involving cholesterol-fed rabbits, Anipamil was administered to assess its antiatherosclerotic properties. The results indicated:
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document synthetic steps (e.g., deuterium incorporation via catalytic exchange) with reaction monitoring (NMR, FTIR). Validate isotopic purity (>98% d25) via mass spectrometry. Share detailed SOPs, including purification (column chromatography) and lyophilization parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
